

Cross-Validation of Mifentidine's Efficacy: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: Mifentidine

Cat. No.: B1676585

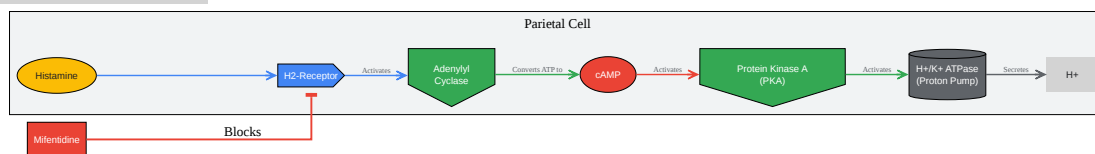
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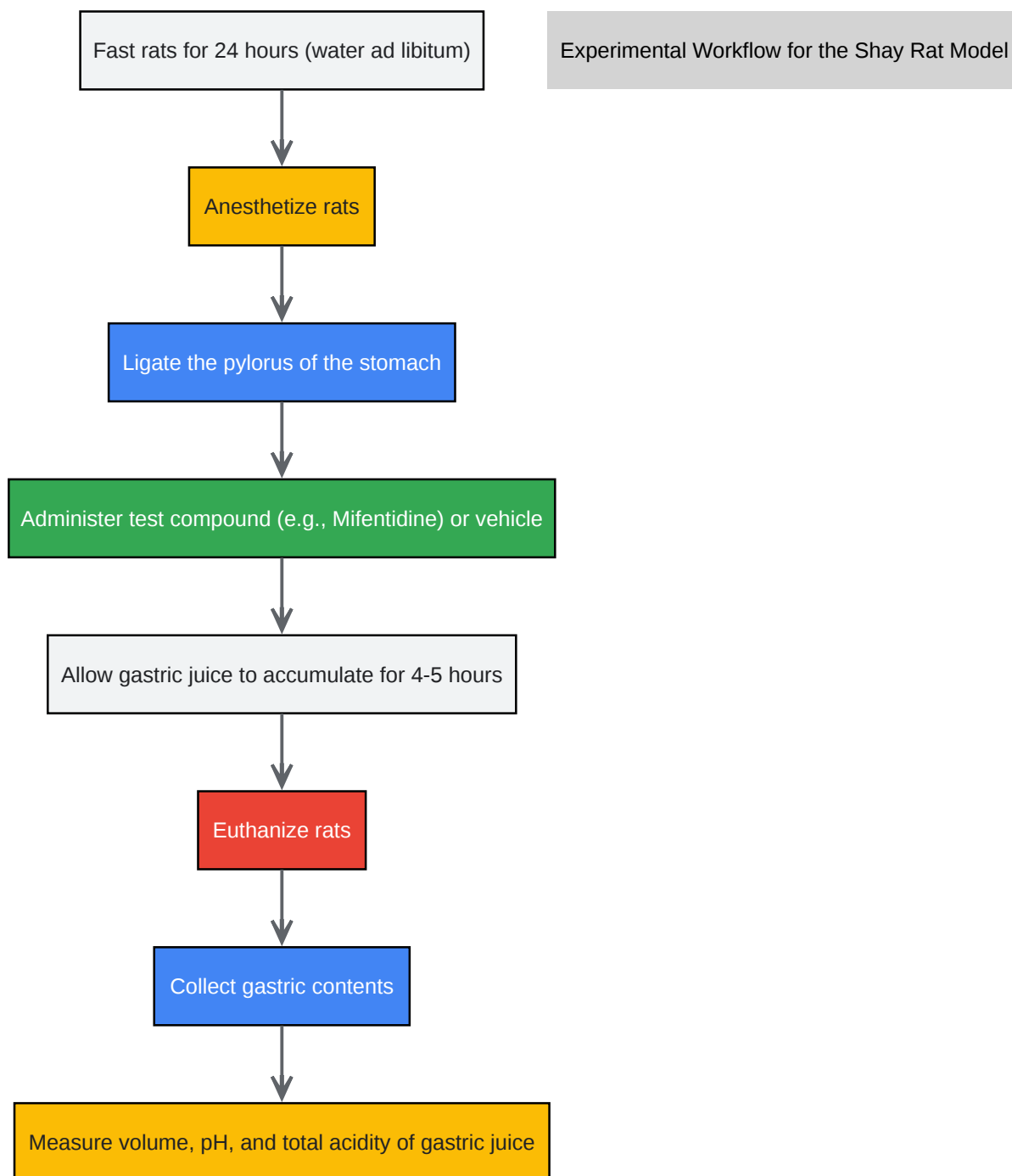
For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-species validation of **Mifentidine's** effects, comparing its performance against other H2-receptor antagonists. Detailed experimental data and protocols are presented to support future research and development in gastric acid secretion modulation.

Mifentidine, a potent and selective histamine H2-receptor antagonist, has demonstrated significant antisecretory and anti-ulcer properties across various animal models. This guide synthesizes key experimental findings, offering a comparative analysis of **Mifentidine's** efficacy in rats, dogs, and guinea pigs, alongside established H2-receptor antagonists such as cimetidine and ranitidine.

Unveiling the Mechanism: H2-Receptor Antagonism

Mifentidine exerts its pharmacological effects by competitively blocking histamine at the H2-receptors located on the parietal cells of the stomach lining.^[1] This action inhibits the production of gastric acid, a key factor in the pathophysiology of peptic ulcers and related conditions. The signaling pathway illustrates how H2-receptor antagonists like **Mifentidine** intervene in the acid secretion process.

Histamine H₂-Receptor Signaling Pathway for Gastric Acid Secretion



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References

- 1. Expt. 4 Study of anti ulcer activity of a drug using pylorus ligand (SHAY) rat model | PDF [slideshare.net]
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